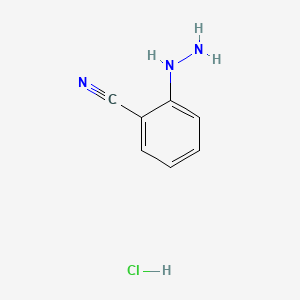

2-Hydrazinylbenzonitrile hydrochloride

Description

Significance of Hydrazinylbenzonitrile Derivatives in Contemporary Chemical Research

Hydrazinylbenzonitrile derivatives are a class of organic compounds that have garnered considerable attention in contemporary chemical research due to their utility in the synthesis of a wide array of biologically active molecules and functional materials. The presence of both a reactive hydrazine (B178648) group and a versatile nitrile functionality within the same molecule makes them valuable precursors for a diverse range of heterocyclic systems.

Hydrazine derivatives, in general, are fundamental building blocks in organic chemistry, serving as key components in the synthesis of numerous nitrogen-containing heterocycles. nih.gov These heterocyclic scaffolds are prevalent in many pharmaceuticals, agrochemicals, and dyes. The addition of a benzonitrile (B105546) moiety introduces specific electronic and steric properties that can be exploited to control the regioselectivity and reactivity of subsequent chemical transformations.

The nitrile group, in particular, is a valuable functional group that can participate in various chemical reactions. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to form different heterocyclic rings. This dual functionality of hydrazinylbenzonitrile derivatives allows for the construction of complex molecular frameworks from relatively simple starting materials.

Role of 2-Hydrazinylbenzonitrile Hydrochloride as a Versatile Synthetic Intermediate

This compound serves as a highly versatile intermediate in organic synthesis, primarily owing to the presence of the nucleophilic hydrazine group and the electrophilic character of the nitrile group under certain conditions. The hydrochloride salt form enhances the stability and handling of the otherwise reactive free base.

One of the most prominent applications of this compound is in the synthesis of various heterocyclic compounds. For instance, it is a key precursor for the preparation of pyrazoles and triazoles, which are known to exhibit a broad spectrum of biological activities. ontosight.ai The reaction of 2-hydrazinylbenzonitrile with 1,3-dicarbonyl compounds or their equivalents leads to the formation of pyrazole (B372694) derivatives, while its reaction with compounds containing a carbon-nitrogen triple bond can yield triazoles.

Furthermore, the Fischer indole (B1671886) synthesis, a classic and powerful method for constructing indole rings, can be employed using this compound. nih.govwikipedia.org The reaction with a suitable ketone or aldehyde under acidic conditions would be expected to yield a cyano-substituted indole, a valuable scaffold in medicinal chemistry. The nitrile group at the 7-position of the resulting indole offers a handle for further functionalization.

The general synthetic route to arylhydrazine hydrochlorides often involves the diazotization of the corresponding aniline (B41778) followed by reduction. For example, the synthesis of a related compound, 4-cyanophenylhydrazine hydrochloride, is achieved by reacting 4-aminobenzonitrile (B131773) with nitrous acid to form a diazonium salt, which is then reduced using stannous chloride in hydrochloric acid. A similar approach could be envisioned for the synthesis of this compound from 2-aminobenzonitrile (B23959).

Overview of Research Trajectories for Arylhydrazine Hydrochlorides

Research involving arylhydrazine hydrochlorides has followed several key trajectories, driven by their utility as precursors to a vast array of organic molecules. A significant area of focus has been their application in the synthesis of heterocyclic compounds. The development of novel methods for the construction of indoles, pyrazoles, pyridazines, and other nitrogen-containing ring systems continues to be an active area of investigation. nih.gov

In recent years, there has been a growing interest in the use of arylhydrazines in transition-metal-catalyzed cross-coupling reactions. While traditionally used as nucleophiles, innovative research has demonstrated their potential as arylating agents in various coupling methodologies. This has expanded the synthetic chemist's toolbox for the formation of carbon-carbon and carbon-heteroatom bonds.

Another important research direction is the exploration of the biological activities of compounds derived from arylhydrazines. The inherent structural features of many arylhydrazine derivatives make them attractive candidates for drug discovery programs. Consequently, much research has been dedicated to the synthesis and biological evaluation of novel compounds incorporating the arylhydrazine motif.

The following table provides a general overview of the types of reactions arylhydrazine hydrochlorides are commonly involved in:

| Reaction Type | Reactant(s) | Product(s) | Significance |

| Fischer Indole Synthesis | Ketones, Aldehydes | Indoles | Access to a core heterocyclic scaffold in many natural products and pharmaceuticals. nih.govwikipedia.org |

| Pyrazole Synthesis | 1,3-Dicarbonyl Compounds | Pyrazoles | Formation of a class of compounds with diverse biological activities. ontosight.ainih.gov |

| Knorr Pyrrole Synthesis | β-Ketoesters | Pyrroles | Synthesis of another important class of nitrogen-containing heterocycles. |

| Cross-Coupling Reactions | Various coupling partners | Biaryls, Arylamines, etc. | Modern applications in carbon-carbon and carbon-heteroatom bond formation. |

Scope and Objectives of Academic Inquiry Pertaining to this compound

The academic inquiry into this compound is multifaceted, aiming to fully elucidate its chemical properties and expand its synthetic utility. A primary objective is the development of efficient and scalable synthetic routes to this compound, ensuring its accessibility for broader research and potential industrial applications.

A significant portion of the research is dedicated to exploring the scope and limitations of its use in the synthesis of novel heterocyclic compounds. This includes investigating its reactivity with a wide range of electrophilic partners to generate diverse molecular scaffolds. Of particular interest is the synthesis of compounds with potential pharmacological activity, which would then be subjected to biological screening.

Detailed mechanistic studies of reactions involving this compound are also a key objective. Understanding the reaction pathways, intermediates, and transition states allows for the optimization of reaction conditions and the rational design of new synthetic methodologies.

Furthermore, the unique electronic and steric environment provided by the ortho-cyano group is a subject of academic interest. Researchers aim to understand how this substituent influences the regioselectivity and stereoselectivity of reactions at the hydrazine moiety, and how it can be leveraged to achieve specific synthetic outcomes.

The following table outlines some of the key research objectives related to this compound:

| Research Objective | Key Areas of Investigation | Desired Outcome |

| Synthetic Route Development | Optimization of reaction conditions, exploration of alternative starting materials. | High-yielding, cost-effective, and scalable synthesis of this compound. |

| Heterocyclic Synthesis | Reactions with various electrophiles (e.g., diketones, alkynes, etc.). | A diverse library of novel heterocyclic compounds for biological screening. |

| Mechanistic Studies | Spectroscopic analysis of intermediates, computational modeling. | A deeper understanding of the reaction mechanisms to enable rational reaction design. |

| Substituent Effects | Comparative studies with other substituted phenylhydrazines. | Elucidation of the role of the ortho-cyano group in directing reactivity and selectivity. |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-hydrazinylbenzonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3.ClH/c8-5-6-3-1-2-4-7(6)10-9;/h1-4,10H,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RARAOLHRHJYACE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Hydrazinylbenzonitrile Hydrochloride

Precursor Selection and Initial Transformations for 2-Hydrazinylbenzonitrile Hydrochloride Synthesis

The journey to synthesizing this compound begins with the selection of an appropriate precursor and its subsequent chemical transformations.

Diazotization of 2-Aminobenzonitrile (B23959)

The synthesis commences with the diazotization of 2-aminobenzonitrile. This reaction converts the primary aromatic amine group of 2-aminobenzonitrile into a diazonium salt. The process typically involves treating the 2-aminobenzonitrile with a source of nitrous acid, which is often generated in situ from sodium nitrite (B80452) and a strong mineral acid, such as hydrochloric acid. byjus.comnih.gov The resulting product is a diazonium salt, specifically 2-cyanophenyldiazonium chloride.

The reaction is generally represented as follows: C₇H₆N₂ + NaNO₂ + 2HCl → [C₇H₄N₃]Cl + NaCl + 2H₂O

This step is foundational, as the diazonium group is an excellent leaving group, facilitating the subsequent reduction to the desired hydrazine (B178648) derivative.

Subsequent Reduction of Diazonium Salts to Hydrazine Derivatives

Following the formation of the 2-cyanophenyldiazonium chloride, the next critical step is its reduction to form 2-hydrazinylbenzonitrile. libretexts.orgnumberanalytics.com This transformation is a key application of diazonium salt chemistry. libretexts.orgnumberanalytics.com The reduction of aryl diazonium salts to their corresponding aryl hydrazines is a well-established method in organic synthesis. libretexts.orgnumberanalytics.comprinceton.edu The resulting hydrazine is then typically converted to its hydrochloride salt for stability and ease of handling.

The general reaction for the reduction is: [C₇H₄N₃]Cl + [Reducing Agent] → C₇H₇N₃·HCl

The choice of reducing agent is a critical factor that significantly influences the yield and purity of the final product.

Optimization of Reaction Parameters in this compound Production

To ensure a high yield and purity of this compound, several reaction parameters must be carefully controlled and optimized.

Temperature Control during Diazotization and Reduction

Similarly, the subsequent reduction step also requires careful temperature management. While the optimal temperature can vary depending on the specific reducing agent used, it is generally kept low to control the reaction rate and minimize side reactions.

Influence of Acid Concentration in Synthetic Pathways

The concentration of the acid, typically hydrochloric acid, plays a significant role in both the diazotization and reduction steps. In the diazotization stage, a sufficient concentration of acid is necessary to generate nitrous acid from sodium nitrite and to maintain the stability of the resulting diazonium salt.

During the reduction, particularly when using metallic reducing agents like tin(II) chloride or zinc, the acidic medium is crucial for the reaction to proceed effectively. google.comgoogle.com The acid provides the necessary protons for the reduction process and helps to keep the metal salts in solution. The use of concentrated hydrochloric acid is common in these reductions. google.comgoogle.comgoogle.com

Comparative Analysis of Reducing Agents (e.g., Tin(II) Chloride, Sodium Metabisulfite (B1197395), Zinc)

The choice of reducing agent is a pivotal decision in the synthesis of this compound. Several reducing agents can be employed, each with its own advantages and disadvantages.

Tin(II) Chloride (Stannous Chloride): Tin(II) chloride is a widely used and effective reducing agent for converting aryl diazonium salts to aryl hydrazines. libretexts.orgnumberanalytics.comwikipedia.org The reaction is typically carried out in a strong hydrochloric acid solution. google.comgoogle.com It is known for providing good yields of the desired hydrazine. durham.ac.uk

Sodium Metabisulfite (or Sodium Sulfite): Sodium metabisulfite or sodium sulfite (B76179) can also be used for the reduction of diazonium salts. libretexts.orgnumberanalytics.comgoogle.com The reaction with sodium sulfite is believed to proceed through an initial sulfur-nitrogen coupling. libretexts.org While effective, this method may require careful control of pH and reaction conditions.

Zinc: Zinc dust, in the presence of an acid like hydrochloric or acetic acid, is another viable reducing agent for this transformation. libretexts.orgyoutube.comresearchgate.net It is a cost-effective option and can lead to high yields of the hydrazine product. google.comgoogle.com

Below is a comparative table of these common reducing agents:

| Reducing Agent | Typical Reaction Conditions | Advantages | Disadvantages |

| Tin(II) Chloride | Concentrated HCl | Good yields, reliable method. google.comdurham.ac.uk | Tin waste can be an environmental concern. |

| Sodium Metabisulfite | Aqueous solution, pH control may be needed. | Avoids heavy metal waste. | May require more careful control of reaction parameters. |

| Zinc | Acidic medium (HCl or Acetic Acid) | Cost-effective, can provide high yields. google.comgoogle.com | Can sometimes lead to over-reduction if not controlled. |

The selection of the most appropriate reducing agent often depends on a balance of factors including cost, desired yield, purity requirements, and environmental considerations.

pH Regulation for Enhanced Yield and Purity

The control of pH is a critical parameter in the synthesis of hydrazinylbenzonitrile hydrochloride, significantly influencing both the reaction yield and the purity of the final product. Precise pH adjustments are crucial during two key stages: the formation of the hydrazine salt intermediate and the crystallization of the final product.

In the initial step, where a substituted aniline (B41778) is converted to a diazonium salt and subsequently reduced, the acidity of the medium must be carefully controlled. For the synthesis of related hydrazine hydrochlorides, the reaction to form the hydrazine hydrochloride intermediate is often performed at low temperatures, between -15°C and -10°C, while maintaining the pH in a weakly acidic range of 2 to 4. google.com This controlled acidic environment is essential for the stability of the hydrazine salt as it forms and prevents degradation or side reactions, thereby maximizing the yield of the intermediate.

Following the reaction, pH is again manipulated to facilitate the isolation of the final product. The reaction mixture is cooled, and a strong acid, such as hydrochloric acid, is added to adjust the pH to a highly acidic range of 1 to 2. google.com This significant decrease in pH reduces the solubility of the this compound, inducing crystallization and allowing for its separation from the reaction medium in high purity. The crystallized product can then be isolated through filtration.

Table 1: pH Control Points in Synthesis

| Synthesis Stage | pH Range | Purpose |

| Hydrazine Salt Formation | 2 - 4 | Stabilize intermediate, prevent side reactions |

| Product Crystallization | 1 - 2 | Decrease solubility, induce precipitation |

Advanced Synthetic Approaches and Process Intensification

Process intensification aims to develop safer, more efficient, and more sustainable methods for chemical synthesis. For this compound, this involves moving from traditional batch processes to advanced methodologies like continuous flow synthesis, which offers significant advantages for scalability and efficiency. cetjournal.it

Continuous flow chemistry has emerged as a powerful tool for the synthesis of phenylhydrazine (B124118) salts, offering enhanced safety, efficiency, and control over traditional batch methods. google.comresearchgate.net The synthesis often involves hazardous intermediates, such as diazonium salts, and highly exothermic reactions. cetjournal.it Flow reactors, with their high surface-area-to-volume ratios, provide superior heat and mass transfer, allowing for precise temperature control and minimizing the risks associated with the accumulation of unstable intermediates. researchgate.netbme.hu

Table 2: Comparison of Batch vs. Continuous Flow Synthesis

| Parameter | Batch Process | Continuous Flow Process |

| Safety | Higher risk due to accumulation of hazardous intermediates | Inherently safer with small reaction volumes and hold-up bme.hu |

| Heat Transfer | Limited, potential for thermal runaways | Excellent, precise temperature control researchgate.net |

| Reaction Time | Several hours google.com | Less than 31 minutes researchgate.net |

| Process Control | Moderate | Precise control over parameters researchgate.net |

| Scalability | Complex | Straightforward by extending operation time |

The transition from laboratory-scale synthesis to industrial production of this compound requires robust and scalable strategies. The primary strategy for achieving this is the shift from batch or semi-batch operations to fully continuous manufacturing processes. cetjournal.it This shift addresses key challenges in large-scale production, including safety, cost-effectiveness, and environmental impact. cetjournal.it

Key strategies for scalable synthesis include:

One-Pot Synthesis: Combining multiple reaction steps, such as cyclization and condensation, into a single process vessel simplifies the workflow and is well-suited for industrial adaptation. google.com

Reduced Solvent Use: Process intensification allows for a drastic reduction in the amount of solvent required, which not only lowers costs but also improves the environmental sustainability of the synthesis. cetjournal.it

Integrated Systems: The use of integrated platforms that combine synthesis with in-line purification and analysis enables high-throughput production and ensures consistent product quality. nih.gov For example, a continuous reaction-extraction system can remove the product from the organic phase as it is formed, increasing the utility and efficiency of the process. flinders.edu.au

These approaches lead to shorter process flows, mild reaction conditions, and higher yields, making the synthesis more economically viable and suitable for large-scale production. google.com

The final stage of synthesis involves the isolation and purification of this compound to achieve the desired quality for its intended applications. The selection of an appropriate technique is critical for removing impurities, such as unreacted starting materials, by-products, and solvents. ijddr.in

Commonly employed techniques include:

Crystallization: This is the primary method for purifying the final product. As previously discussed, adjusting the reaction mixture's pH to 1-2 induces the crystallization of the hydrochloride salt. google.com The mixture is often allowed to stand for several hours to ensure complete precipitation before filtration. google.com The choice of solvent is critical, as the desired compound should be soluble in the hot solvent but nearly insoluble in the cold solvent. ijddr.in

Filtration: After crystallization, the solid product is separated from the liquid medium (mother liquor) via suction filtration. chemicalbook.com

Washing: The isolated solid, or filter cake, is washed with a suitable solvent, such as cold ethanol (B145695), to remove residual impurities that may be adsorbed on the crystal surface. google.comchemicalbook.com

Drying: The purified, wet filter cake is dried under vacuum to remove any remaining solvent, yielding the final this compound as a solid. chemicalbook.com

Table 3: Isolation and Purification Methods

| Technique | Purpose | Description |

| Crystallization | Primary Purification | Solidification of the desired compound from a solution in a highly pure form. ijddr.in |

| Filtration | Solid-Liquid Separation | Physically separating the solid product from the reaction solvent and soluble impurities. chemicalbook.com |

| Washing | Removal of Adhered Impurities | Rinsing the isolated solid with a cold solvent to remove the mother liquor. google.com |

| Vacuum Drying | Solvent Removal | Removing residual solvent from the final product under reduced pressure. chemicalbook.com |

Chemical Reactivity and Transformation Mechanisms of 2 Hydrazinylbenzonitrile Hydrochloride

Reactivity of the Hydrazine (B178648) Moiety

The hydrazine group is a potent nucleophile and readily engages in reactions characteristic of this functional group. Its reactivity is a cornerstone of the synthetic utility of 2-hydrazinylbenzonitrile hydrochloride.

The reaction of the hydrazine moiety with aldehydes and ketones represents a classical condensation reaction, yielding hydrazones. asianpubs.org This reaction is a fundamental transformation in organic synthesis, often serving as a preliminary step in the construction of more complex molecular architectures. The general mechanism involves the nucleophilic attack of the terminal nitrogen of the hydrazine group on the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the C=N double bond of the hydrazone. nih.gov

The reaction of 2-hydrazinylbenzonitrile with various carbonyl compounds leads to the formation of the corresponding (2-cyanophenyl)hydrazones. These reactions are typically carried out in a suitable solvent, and the products can be isolated as stable crystalline solids.

Table 1: Examples of Condensation Reactions of 2-Hydrazinylbenzonitrile with Carbonyl Compounds

| Carbonyl Compound | Product (Hydrazone) |

|---|---|

| Acetone | 2-((2-Isopropylidenehydrazinyl)benzonitrile |

| Benzaldehyde | 2-((2-Benzylidenehydrazinyl)benzonitrile |

This table is illustrative and provides examples of expected products from the condensation reaction.

The hydrazine moiety is susceptible to oxidation by various oxidizing agents. The oxidation of substituted hydrazines, such as phenylhydrazine (B124118), has been studied, and the products can vary depending on the oxidant and reaction conditions. Common oxidizing agents like potassium permanganate (B83412) (KMnO4) and hydrogen peroxide (H2O2) can be employed. The oxidation of phenylhydrazine can be a complex process involving intermediates such as superoxide (B77818) radicals, hydrogen peroxide, phenylhydrazyl radicals, phenyldiazene, and benzenediazonium (B1195382) ions. dtic.mil

In the case of 2-hydrazinylbenzonitrile, oxidation can lead to the formation of various products. For instance, oxidation with hydrogen peroxide, often catalyzed by metal ions, can lead to the formation of nitrogen gas and water. libretexts.org The reaction with a strong oxidizing agent like potassium permanganate under acidic conditions can potentially lead to the cleavage of the N-N bond and further oxidation of the aromatic ring, although specific studies on 2-hydrazinylbenzonitrile are not extensively detailed in the readily available literature. science.govorganic-chemistry.org

The hydrazine group is a powerful nucleophile due to the presence of lone pairs of electrons on the two adjacent nitrogen atoms. This enhanced nucleophilicity, often referred to as the "alpha-effect," makes it more reactive than a simple amine. The alpha-effect describes the increased nucleophilicity of an atom due to the presence of an adjacent atom with a lone pair of electrons.

This heightened nucleophilic character allows the hydrazine moiety in this compound to readily attack electrophilic centers. This is evident in its condensation reactions with carbonyl compounds and its participation in cyclization reactions to form heterocyclic rings. The nucleophilicity is a key factor driving many of the transformations that this compound undergoes.

Reactivity of the Nitrile Group

The nitrile group (-C≡N) in 2-hydrazinylbenzonitrile also plays a crucial role in its reactivity, particularly in intramolecular cyclization reactions where it acts as an electrophile or a precursor to other functional groups.

The strategic positioning of the nitrile group ortho to the hydrazine moiety in 2-hydrazinylbenzonitrile facilitates its participation in intramolecular cyclization reactions. This proximity allows for the formation of fused heterocyclic ring systems, which are important scaffolds in medicinal chemistry and materials science.

A prominent example is the synthesis of pyrazole (B372694) derivatives. The reaction of 2-hydrazinylbenzonitrile with β-dicarbonyl compounds, such as 1,3-diketones or β-ketoesters, initially forms a hydrazone intermediate. This intermediate can then undergo an intramolecular cyclization where the nitrogen of the hydrazine attacks one of the carbonyl carbons, and subsequently, the nitrile group can be involved in the formation of a fused ring system. For instance, the synthesis of pyrazolo[1,5-a]quinolines has been achieved using precursors derived from 2-hydrazinylbenzonitrile, where the nitrile group is integral to the final heterocyclic structure.

Similarly, 2-hydrazinylbenzonitrile is a valuable precursor for the synthesis of triazole derivatives. These syntheses often involve the reaction of the hydrazine with a suitable one-carbon unit, followed by cyclization involving the nitrile group to form the triazole ring. nih.gov

Another important cyclization reaction involving the nitrile group is the formation of cinnoline (B1195905) derivatives. Cinnolines are bicyclic aromatic compounds containing a benzene (B151609) ring fused to a pyridazine (B1198779) ring. The synthesis of cinnolines can be achieved from 2-hydrazinylbenzonitrile through intramolecular cyclization pathways, often involving an initial reaction at the hydrazine moiety followed by the participation of the nitrile group in ring closure. rsc.orgresearchgate.net

Mechanistic Studies of Key Transformations

The formation of heterocyclic compounds from this compound involves intricate mechanistic pathways. While specific mechanistic studies on this exact compound are not always available, the mechanisms can be inferred from studies on analogous reactions with similar substrates.

The formation of pyrazoles from the reaction of hydrazines with β-dicarbonyl compounds is a well-studied transformation. mdpi.comdergipark.org.trmdpi.comisres.org The generally accepted mechanism involves the initial formation of a hydrazone at one of the carbonyl groups. This is followed by an intramolecular nucleophilic attack of the other nitrogen atom of the hydrazine onto the second carbonyl group, forming a cyclic hemiaminal intermediate. Subsequent dehydration leads to the formation of the stable aromatic pyrazole ring. The regioselectivity of the initial condensation and the subsequent cyclization can be influenced by the nature of the substituents on both the hydrazine and the dicarbonyl compound. mdpi.com

The synthesis of 1,2,4-triazoles from hydrazines can proceed through various mechanistic routes. One common pathway involves the reaction of a hydrazine with a compound containing a C=N bond, such as an amidine or a nitrile. The reaction can be envisioned as a [3+2] cycloaddition or a stepwise condensation-cyclization process. For instance, the reaction of a hydrazone with an amine under oxidative conditions can lead to the formation of a triazole through a cascade of C-H functionalization and C-N bond formations. rsc.org

The mechanism for the intramolecular cyclization of 2-hydrazinylbenzonitrile derivatives to form fused heterocycles like cinnolines often involves the initial formation of a reactive intermediate from the hydrazine moiety. This is followed by an intramolecular nucleophilic attack of a nitrogen atom onto the carbon of the nitrile group. Subsequent rearrangement and aromatization then lead to the final stable heterocyclic product. rsc.orgresearchgate.net These intramolecular reactions are often favored due to the close proximity of the reacting functional groups.

Reaction Pathways in Heterocyclic Annulation

This compound is a versatile precursor for the construction of various nitrogen-containing heterocyclic rings through annulation reactions. These reactions typically involve the condensation of the hydrazinyl moiety with a suitable polyfunctional substrate, followed by an intramolecular cyclization that often involves the nitrile group.

One prominent reaction pathway involves the condensation of this compound with β-dicarbonyl compounds, such as β-ketoesters and 1,3-diketones, to form pyrazole derivatives. The initial step is the reaction of the more nucleophilic nitrogen atom of the hydrazine with one of the carbonyl groups of the dicarbonyl compound to form a hydrazone intermediate. Subsequent intramolecular cyclization occurs through the attack of the remaining amino group of the hydrazine onto the second carbonyl group, followed by dehydration to yield the stable aromatic pyrazole ring. The presence of the 2-cyano group on the phenyl ring can influence the electronic properties of the hydrazine, potentially affecting the reaction rate and yield.

Another significant annulation pathway for this compound is its use in the synthesis of pyridazine and pyridazino-fused systems. For instance, reaction with α,β-unsaturated carbonyl compounds can lead to the formation of dihydropyridazine (B8628806) derivatives through a Michael addition followed by intramolecular cyclization. Furthermore, the synthesis of pyridazino[4,5-b]indoles, a class of compounds with potential biological activity, can be achieved through multi-step sequences often initiated by the reaction of a substituted indole (B1671886) precursor with a hydrazine derivative. While direct synthesis from this compound is a plausible route, specific literature examples remain to be broadly documented.

The reactivity of the nitrile group itself can also be harnessed in these annulation strategies. Under certain reaction conditions, the nitrile group can undergo intramolecular cyclization with a newly formed ring or a side chain, leading to more complex polycyclic heterocyclic systems.

Role in Fischer Indole Cyclization and Related Transformations

The Fischer indole synthesis is a classic and widely utilized method for the preparation of indoles from an arylhydrazine and a carbonyl compound (an aldehyde or a ketone) under acidic conditions. wikipedia.orgnih.gov this compound, as a substituted arylhydrazine, is a key reactant in this transformation, leading to the formation of cyan-substituted indoles.

The established mechanism of the Fischer indole synthesis, when applied to this compound, proceeds through several key steps:

Hydrazone Formation: The initial step involves the acid-catalyzed condensation of this compound with an aldehyde or ketone to form the corresponding 2-cyanophenylhydrazone. The hydrochloride salt provides the necessary acidic medium for this reaction to proceed efficiently.

Tautomerization: The resulting hydrazone undergoes tautomerization to its enamine form.

researchgate.netresearchgate.net-Sigmatropic Rearrangement: The protonated enamine then undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement, which is the key bond-forming step in the synthesis. This rearrangement results in the formation of a di-imine intermediate.

Cyclization and Aromatization: The di-imine intermediate subsequently undergoes an intramolecular cyclization, followed by the elimination of ammonia, to yield the aromatic indole ring. wikipedia.orgnih.gov

The presence of the electron-withdrawing cyano group at the ortho position of the phenylhydrazine can influence the regioselectivity of the cyclization, particularly when unsymmetrical ketones are used as the carbonyl partner. The electronic effect of the cyano group can affect the stability of the intermediates and the transition states, thereby directing the cyclization to one of the two possible α-carbon atoms of the ketone.

For instance, the reaction of this compound with a cyclic ketone, such as cyclohexanone (B45756), would be expected to yield a tetracyclic indole derivative, specifically a cyanocarbazole. The general reaction conditions for Fischer indole synthesis, such as the choice of acid catalyst (in this case, the hydrochloride salt itself can act as the catalyst, though stronger acids are often added) and reaction temperature, play a crucial role in the efficiency of the reaction. sharif.edu

Below is a table summarizing the expected products from the Fischer Indole Cyclization of this compound with various ketones:

| Ketone | Expected Indole Product |

| Acetone | 7-Cyano-2-methyl-1H-indole |

| Cyclohexanone | 9-Cyano-1,2,3,4-tetrahydrocarbazole |

| Acetophenone | 7-Cyano-2-phenyl-1H-indole |

It is important to note that while the general mechanism of the Fischer indole synthesis is well-understood, the specific yields and reaction conditions for the reactions involving this compound would require empirical determination and can be found in specialized chemical literature. The synthetic utility of this reaction lies in its ability to introduce a cyano group onto the indole nucleus at a specific position, which can then be further elaborated into other functional groups, thereby providing access to a wide range of substituted indole derivatives.

Synthetic Applications of 2 Hydrazinylbenzonitrile Hydrochloride As a Building Block

Construction of Nitrogen-Containing Heterocyclic Systems

The presence of both a nucleophilic hydrazine (B178648) group and an electrophilic nitrile group (or its precursor) in 2-hydrazinylbenzonitrile hydrochloride makes it an ideal starting material for the synthesis of various heterocyclic scaffolds.

Synthesis of Pyrazoles and Fused Pyrazole (B372694) Systems

The reaction of hydrazines with 1,3-dicarbonyl compounds is a classical and widely employed method for the synthesis of the pyrazole ring. nih.govnih.gov In this context, this compound can serve as the hydrazine component. The reaction typically proceeds through the condensation of the hydrazine with the diketone to form a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. nih.gov

The general scheme for this reaction involves the reaction of this compound with a β-diketone under acidic or thermal conditions. The nitrile group on the phenyl ring can be retained in the final product, offering a handle for further functionalization.

Fused pyrazole systems can also be accessed using this building block. For instance, the reaction with cyclic β-ketoesters or other suitably functionalized cyclic ketones can lead to the formation of pyrazolo-fused carbocyclic or heterocyclic rings. mdpi.com

Table 1: Examples of Pyrazole Synthesis using Hydrazine Derivatives

| Reactant 1 | Reactant 2 | Product | Reference |

|---|---|---|---|

| Hydrazine Derivative | 1,3-Diketone | Substituted Pyrazole | nih.gov |

| Hydrazine Dihydrochloride | o-Alkynylchalcone | Fused Pyrazole |

This table presents generalized examples of pyrazole synthesis from hydrazine derivatives. Specific examples using this compound require further dedicated research.

Formation of Triazoles and Triazolopyridines

The synthesis of 1,2,4-triazoles can be achieved from hydrazine derivatives through various synthetic routes. organic-chemistry.orgnih.govresearchgate.net One common method involves the reaction of hydrazines with compounds containing a C=N bond, such as nitriles or imidates. Given the structure of this compound, it can potentially be utilized in multi-step sequences where the hydrazine moiety reacts with a suitable precursor to form an intermediate that subsequently cyclizes to a triazole ring.

For the synthesis of triazolopyridines, a fused heterocyclic system of significant medicinal interest, 2-hydrazinylpyridines are common starting materials. google.com While not a direct precursor, synthetic strategies could be envisioned where this compound is first converted to a pyridine-containing intermediate that then undergoes cyclization to form the triazolopyridine core.

Derivatization to Hydrazone Structures for Further Cyclization

A key synthetic strategy involving this compound is its initial conversion to a hydrazone. nih.gov Hydrazones are formed by the condensation reaction of the hydrazine with an aldehyde or a ketone. nih.govnih.gov These resulting hydrazones are versatile intermediates that can undergo a variety of cyclization reactions to form different heterocyclic rings. nih.gov

For example, the hydrazone derived from this compound and a β-ketoester can be cyclized to form pyrazolone (B3327878) derivatives. Furthermore, intramolecular cyclization involving the nitrile group is a potential pathway to access fused heterocyclic systems. The specific reaction conditions and the nature of the carbonyl compound will dictate the final heterocyclic product.

Table 2: General Synthesis of Hydrazones

| Reactant 1 | Reactant 2 | Product | Reaction Type | Reference |

|---|---|---|---|---|

| Hydrazine Derivative | Aldehyde/Ketone | Hydrazone | Condensation | nih.gov |

This table illustrates the general formation of hydrazones. Specific examples involving this compound would require targeted experimental studies.

Utility in Benzopyrazole and Indole (B1671886) Derivative Synthesis

The synthesis of indole derivatives via the Fischer indole synthesis is a powerful and well-established method in organic chemistry. wikipedia.orgnih.govorganic-chemistry.orgnumberanalytics.com This reaction involves the acid-catalyzed rearrangement of an arylhydrazone, which is typically formed in situ from an arylhydrazine and an aldehyde or ketone. wikipedia.orgnih.gov this compound is a suitable arylhydrazine precursor for this reaction.

The general procedure involves reacting this compound with a chosen aldehyde or ketone in the presence of an acid catalyst, such as hydrochloric acid, sulfuric acid, or a Lewis acid. wikipedia.org The reaction proceeds through the formation of the corresponding (2-cyanophenyl)hydrazone, which then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement followed by cyclization and aromatization to yield the indole ring system. The nitrile group remains on the benzene (B151609) ring of the indole product, providing a site for further chemical modifications.

The synthesis of benzopyrazoles, also known as indazoles, can also be accomplished using arylhydrazines. One route involves the intramolecular cyclization of o-acylphenylhydrazines. While not a direct one-step process from this compound, multi-step synthetic sequences can be designed where the hydrazine moiety is first acylated, and then cyclization is induced to form the benzopyrazole ring.

Functionalization and Derivatization Strategies

Beyond its role as a precursor for heterocyclic ring formation, the hydrazine moiety in this compound can undergo various functionalization reactions.

Arylation and Alkylation Reactions

The nitrogen atoms of the hydrazine group are nucleophilic and can participate in arylation and alkylation reactions. organic-chemistry.orgorganic-chemistry.orgnih.govkirj.ee N-arylation of hydrazines can be achieved through cross-coupling reactions with aryl halides or arylboronic acids, often catalyzed by transition metals like copper or palladium. nih.govkirj.ee These reactions can introduce a second aryl group onto the hydrazine, leading to N,N'-diarylhydrazine derivatives. The presence of the cyano group on the existing phenyl ring may influence the reactivity and regioselectivity of these arylation reactions.

Alkylation of hydrazines can be accomplished using alkyl halides or other alkylating agents. organic-chemistry.orgd-nb.info This reaction introduces alkyl groups onto the nitrogen atoms of the hydrazine. The degree of alkylation (mono-, di-, etc.) can often be controlled by the reaction conditions and the stoichiometry of the reagents. organic-chemistry.orgd-nb.info These alkylated derivatives of 2-hydrazinylbenzonitrile can then be used as building blocks for the synthesis of N-alkylated heterocyclic compounds.

Scope in Multi-component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a complex product that incorporates most or all of the atoms of the starting materials. This approach is valued for its high atom economy, procedural simplicity, and ability to rapidly generate libraries of structurally diverse molecules. nih.gov The 2-hydrazinylbenzonitrile moiety is a valuable precursor for MCRs, enabling the one-pot synthesis of fused heterocyclic systems.

Research has demonstrated the utility of related hydrazinyl precursors in MCRs to construct pyrazolo[1,5-a]quinazoline derivatives. For instance, a one-pot reaction involving 4-(2-arylhydrazono)-4H-pyrazole derivatives, various aromatic aldehydes, and cyclohexanone (B45756) can be conducted in the presence of a base like triethylamine (B128534) to yield 3,5,6,7,8,9-hexahydropyrazolo[1,5-a]quinazolines. distantreader.org This transformation highlights how the intrinsic reactivity of the hydrazinyl group can be harnessed to assemble complex scaffolds in a single, efficient step. The use of MCRs in this context provides a streamlined alternative to traditional multi-step synthetic routes for accessing these valuable heterocyclic cores. distantreader.orgopenmedicinalchemistryjournal.com

The table below illustrates a representative multi-component reaction for the synthesis of a pyrazolo[1,5-a]quinazoline scaffold, a class of compounds accessible from 2-hydrazinyl precursors.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Solvent | Product Scaffold |

| 4-(2-Arylhydrazono)-4H-pyrazol-3-amine | Aromatic Aldehyde | Cyclohexanone | Triethylamine / Ethanol (B145695) | 3,5,6,7,8,9-Hexahydropyrazolo[1,5-a]quinazoline |

**4.3. Role as an Intermediate in Complex Molecule Construction

This compound serves as a fundamental building block for the synthesis of advanced intermediates that are central to the development of new therapeutic agents. Its structure is particularly suited for constructing fused heterocyclic systems, such as triazoloquinazolines and pyrazolo[1,5-a]quinazolines, which are recognized as pharmacologically significant scaffolds. nih.govresearchgate.net

The synthesis of nih.govcu.edu.egekb.egtriazolo[1,5-a]quinazolin-5-ones can be achieved starting from substituted 2-hydrazinobenzoic acids, which are closely related to 2-hydrazinylbenzonitrile. researchgate.netnih.gov These triazolo-annelated quinazolines are a class of compounds with notable biological activities; for example, specific derivatives have been identified as adenosine (B11128) antagonists and benzodiazepine (B76468) receptor antagonists, making them valuable for neurological and psychiatric drug discovery. researchgate.net Furthermore, other substituted 1,2,4-triazolo[4,3-c]quinazolines have been synthesized and evaluated for their anti-proliferative effects against various human cancer cell lines, including hepatocellular carcinoma (HePG-2) and breast cancer (MCF-7), demonstrating their potential as anticancer agents. ekb.eg

Similarly, the pyrazolo[1,5-a]quinazoline core is a key intermediate in medicinal chemistry. nih.gov Researchers have synthesized extensive libraries of these compounds to screen for anti-inflammatory activity. nih.gov By reacting precursors like 2-hydrazinobenzoic acid with various reagents, a diverse set of pyrazolo[1,5-a]quinazolines was created. nih.gov Subsequent screening identified several compounds that inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity, a key pathway in inflammation. nih.gov Specifically, compounds such as 5-[(4-sulfamoylbenzyl)oxy]pyrazolo[1,5-a]quinazoline-3-carboxamide were identified as potent anti-inflammatory leads. nih.gov

The table below summarizes key pharmaceutical intermediates derived from 2-hydrazinyl precursors and their associated biological targets.

| Precursor Type | Resulting Scaffold | Reagents for Synthesis | Investigated Biological Activity |

| 2-Hydrazinobenzoic Acid | nih.govcu.edu.egekb.egTriazolo[1,5-a]quinazolin-5-one | N-Cyanoimidocarbonates | Adenosine/Benzodiazepine Receptor Antagonism |

| 2,4-Dichloroquinazoline (via multi-step synthesis) | nih.govcu.edu.egekb.egTriazolo[4,3-c]quinazolin-5(6H)-one | Hydrazine Hydrate, Acetic Anhydride | Anticancer (Anti-proliferative) |

| 2-Hydrazinobenzoic Acid | 4,5-Dihydropyrazolo[1,5-a]quinazoline-5-one | Ethoxymethylenemalononitrile | Anti-inflammatory (NF-κB Inhibition) |

The chemical reactivity of this compound and its analogs makes it a versatile tool for constructing a wide array of diverse organic scaffolds. The primary mode of reaction involves the cyclocondensation of the hydrazinyl group with various carbon-based electrophiles to form fused nitrogen-containing heterocyclic systems. This strategy has been successfully employed to access several important classes of compounds.

A major application is the synthesis of the pyrazolo[1,5-a]quinazoline scaffold. nih.govcu.edu.eg This tricyclic system can be formed through the reaction of 2-hydrazinyl precursors with reagents containing a β-dicarbonyl or equivalent functionality. For example, the cyclocondensation of 5-amino-3-cyanomethyl-1H-pyrazole-4-carbonitrile with enaminones derived from 1,3-cyclohexanedione (B196179) derivatives leads to the formation of pyrazolo[1,5-a]quinazoline-3-carbonitriles. cu.edu.eg This core can be further functionalized to create a wide range of derivatives for various applications, including as modulators for the GABAA receptor. researchgate.netnih.gov

Another significant scaffold accessible from this precursor is the nih.govcu.edu.egekb.egtriazolo[1,5-a]quinazoline system. The synthesis typically involves the reaction of a 2-hydrazinylbenzoic acid derivative with N-cyanoimidocarbonates. researchgate.netnih.gov This reaction first forms an intermediate 1,2,4-triazole, which then undergoes acid-catalyzed cyclization to yield the final fused quinazolinone structure. nih.gov This scaffold is a key component in compounds explored for their antihistaminic and protein kinase inhibitory activities. researchgate.net

The versatility of the hydrazinyl group extends to the formation of other complex heterocycles. For instance, the reactivity of hydrazonoyl halides, which can be derived from hydrazine precursors, allows for their use in synthesizing fused triazinones and other polycyclic systems. ui.ac.id These reactions, often involving nitrilimine intermediates, demonstrate the broad utility of the hydrazine functional group in building diverse molecular architectures beyond the common quinazoline-based structures. ui.ac.idnih.gov

The table below outlines the synthesis of various organic scaffolds using 2-hydrazinyl precursors.

| Precursor Type | Key Reagent(s) | Resulting Organic Scaffold |

| 2-Hydrazinylbenzonitrile Analog | Enaminone of 1,3-cyclohexanedione | Pyrazolo[1,5-a]quinazoline |

| 2-Hydrazinobenzoic Acid | N-Cyanoimidocarbonate | nih.govcu.edu.egekb.egTriazolo[1,5-a]quinazoline |

| Hydrazonoyl Halide | Methyl 1,2,3,4-tetrahydro-β-carboline-3-carboxylate | 1,2,4-Triazino[4,5-b]1,2,3,4-tetrahydro-β-carboline |

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the connectivity and chemical environment of atoms.

Proton (¹H) NMR spectroscopy reveals the distinct chemical environments of hydrogen atoms within a molecule. In 2-Hydrazinylbenzonitrile hydrochloride, the protons can be categorized into two main groups: those on the aromatic ring and those on the hydrazinyl side chain.

The aromatic region of the spectrum is expected to show complex splitting patterns due to spin-spin coupling between the four adjacent protons. researchgate.net These protons, located at positions 3, 4, 5, and 6 of the benzene (B151609) ring, would likely appear in the typical downfield region for aromatic compounds, generally between 7.0 and 8.0 ppm. chegg.com The electron-withdrawing nature of the nitrile group and the electron-donating nature of the hydrazinyl group influence the precise chemical shifts. libretexts.orgethz.ch The proton ortho to the nitrile group (at position 3) and the proton ortho to the hydrazinyl group (at position 6) would be the most deshielded and shielded, respectively, leading to a wider spread of signals.

The protons of the hydrazinyl group (-NHNH₂) exist as an ammonium (B1175870) salt (-NHNH₃⁺) in the hydrochloride form. These protons are exchangeable and often appear as broad singlets. Their chemical shifts can vary significantly depending on the solvent, concentration, and temperature, but they are typically found in a downfield region, potentially overlapping with or appearing even further downfield than the aromatic signals.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic C-H | 7.0 - 8.0 | Multiplet (m) |

| Hydrazinyl N-H | Variable (e.g., 8.0 - 11.0) | Broad Singlet (br s) |

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom gives a single peak. bhu.ac.in

The aromatic carbons are expected to resonate in the 110-150 ppm range. oregonstate.edu The carbon atom attached to the nitrile group (C1) and the carbon atom bonded to the hydrazinyl group (C2) are quaternary and will likely show weaker signals. Their chemical shifts are directly influenced by the substituent effects; C1 would be shifted downfield due to the nitrile group, while C2 would be shifted upfield by the amino group. The nitrile carbon (C≡N) itself has a characteristic chemical shift, typically appearing in the range of 115-125 ppm. oregonstate.eduwisc.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-CN (C1) | ~110-120 |

| C-NHNH₃⁺ (C2) | ~145-155 |

| Aromatic C-H | ~115-140 |

| C≡N | ~115-125 |

Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. youtube.com For this compound, COSY would be crucial for tracing the connectivity of the aromatic protons. Cross-peaks would appear between adjacent protons (e.g., H3 with H4, H4 with H5, H5 with H6), allowing for a definitive assignment of the aromatic system. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons and linking different parts of the molecule. youtube.com Key expected correlations would include:

The proton at C3 showing a correlation to the nitrile carbon (C≡N) and C1.

The proton at C6 showing a correlation to the C2 carbon.

The hydrazinyl protons potentially showing a correlation to the C2 carbon, confirming the attachment point of the side chain.

Fourier-Transform Infrared (FTIR) Spectroscopy Methodologies

FTIR spectroscopy measures the absorption of infrared radiation by a molecule's vibrations, providing a "fingerprint" based on its functional groups. upi.edu For this compound, the spectrum would be dominated by vibrations from the hydrazinium (B103819) ion, the nitrile group, and the substituted benzene ring.

N-H Vibrations: The hydrazinium group (-NHNH₃⁺) would exhibit strong, broad absorption bands in the 2500-3200 cm⁻¹ region, characteristic of N-H stretching in ammonium salts. nist.gov N-H bending vibrations would also be expected around 1500-1600 cm⁻¹.

C≡N Stretch: A sharp, intense absorption band characteristic of the nitrile group (C≡N) stretching vibration is expected in the region of 2220-2260 cm⁻¹. spectrabase.com Its intensity and exact position can confirm the presence of this functional group.

Aromatic Vibrations: The spectrum would also show characteristic absorptions for the aromatic ring. These include aromatic C-H stretching vibrations just above 3000 cm⁻¹, C=C ring stretching vibrations in the 1450-1600 cm⁻¹ range, and C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region, the pattern of which can give clues about the ortho-disubstitution pattern. nih.gov

Table 3: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200 - 2500 | N-H Stretch (broad) | Hydrazinium (-NHNH₃⁺) |

| 3100 - 3000 | C-H Stretch | Aromatic Ring |

| 2260 - 2220 | C≡N Stretch (sharp, strong) | Nitrile |

| 1600 - 1500 | N-H Bend | Hydrazinium (-NHNH₃⁺) |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 900 - 700 | C-H Out-of-plane Bend | Aromatic Ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy Methodologies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. youtube.com The spectrum of this compound is expected to be dominated by π → π* transitions within the substituted benzene ring. The presence of the nitrile and hydrazinyl groups, which act as chromophores, will influence the absorption maxima (λmax). researchgate.net

Benzonitrile (B105546) itself exhibits absorption bands around 224 nm and 271 nm. The introduction of the hydrazinyl group, a strong auxochrome, at the ortho position is expected to cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). The protonation of the amino group in the hydrochloride salt may slightly alter the spectrum compared to the free base. A typical analysis would involve dissolving the compound in a suitable solvent, like ethanol (B145695) or methanol, and recording the absorbance from approximately 200 to 400 nm to determine the λmax values.

X-ray Diffraction (XRD) Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional structure of a crystalline solid. nih.gov This technique would provide exact bond lengths, bond angles, and torsional angles for this compound.

Chromatographic Methodologies for Analysis and Purification (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis and purification of this compound. This method is favored for its high resolution, sensitivity, and reproducibility in separating the target compound from impurities and related substances.

A common approach involves Reverse-Phase HPLC (RP-HPLC), where a nonpolar stationary phase is used with a polar mobile phase. For compounds structurally similar to this compound, such as Hydralazine Hydrochloride, established RP-HPLC methods provide a strong foundational methodology. These methods are crucial for quality control in pharmaceutical manufacturing, allowing for the precise quantification of the active pharmaceutical ingredient (API) and the detection of any process-related impurities or degradation products. researchgate.netjddtonline.info

A typical RP-HPLC method for analyzing compounds of this nature would utilize a C18 column, which is packed with silica (B1680970) particles that have been surface-modified with C18 alkyl chains, creating a nonpolar stationary phase. researchgate.netiajpr.com The separation is achieved by optimizing the mobile phase composition, which often consists of a mixture of an aqueous buffer (like a phosphate (B84403) buffer to control pH) and an organic modifier such as acetonitrile (B52724) or methanol. jddtonline.infoiajpr.com The gradient or isocratic elution of the mobile phase allows for the effective separation of the analyte from other components in the sample mixture.

Detection is commonly performed using a UV-Vis detector, as the aromatic nitrile structure of this compound is expected to exhibit strong absorbance in the ultraviolet region. Wavelengths are typically set around 230 nm to 270 nm for analogous compounds to achieve optimal sensitivity. jddtonline.infoiajpr.com The retention time, the time it takes for the analyte to pass through the column to the detector, serves as a qualitative identifier for the compound under specific chromatographic conditions.

The development and validation of an HPLC method are critical to ensure its reliability. According to International Conference on Harmonisation (ICH) guidelines, this process involves assessing parameters such as specificity, linearity, accuracy, precision, and robustness. researchgate.netiajpr.com For instance, a method developed for Hydralazine Hydrochloride demonstrated linearity over a concentration range of 0.5 to 4 μg/ml, with recoveries between 98% and 100.5%. iajpr.com Such validation ensures that the analytical method is suitable for its intended purpose, such as the routine analysis of pharmaceutical formulations. jddtonline.infoiajpr.com

The following table outlines a hypothetical, yet scientifically plausible, set of parameters for an RP-HPLC method for the analysis of this compound, based on established methods for structurally related compounds.

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatography (HPLC) System |

| Column | C18 (e.g., Inertsil ODS 3V, 250 mm x 4.6 mm, 5 µm) jddtonline.info |

| Mobile Phase | Phosphate Buffer (pH 2.5) and Acetonitrile jddtonline.info |

| Flow Rate | 1.0 - 1.2 mL/min jddtonline.infoiajpr.com |

| Detection Wavelength | 230 - 270 nm jddtonline.infoiajpr.com |

| Injection Volume | 20 µL |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

| Elution Mode | Isocratic or Gradient |

This table can be expanded with more specific details based on the optimization of the method for a particular analytical challenge, such as the separation of a specific impurity. The selection of an isocratic (constant mobile phase composition) or gradient (varied mobile phase composition) elution will depend on the complexity of the sample matrix. For more complex mixtures with multiple impurities, a gradient method is often preferred to achieve better resolution and shorter analysis times. researchgate.net

Computational Chemistry Studies of 2 Hydrazinylbenzonitrile Hydrochloride

Elucidation of Reaction Mechanisms via Computational Modeling

Generating an article with the requested detailed findings and data tables would require fabricating information, which is not feasible. Further research in the field of computational chemistry would be needed to produce the specific data requested for this compound.

Future Research Directions and Advanced Synthetic Strategies

Exploration of Novel and Sustainable Synthetic Routes

The imperative for green chemistry is driving the exploration of more environmentally benign synthetic pathways for key chemical intermediates. researchgate.net Future efforts in the synthesis of 2-Hydrazinylbenzonitrile hydrochloride and its derivatives will likely move away from traditional methods that may involve harsh conditions or hazardous reagents. Research in this area could focus on several key strategies:

Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction rates, improve yields, and reduce solvent usage in the synthesis of various hydrazone derivatives. minarjournal.com Applying microwave irradiation to the key reaction steps in the formation of 2-Hydrazinylbenzonitrile could significantly enhance efficiency.

Solvent-Free or Aqueous Media Reactions: Conducting syntheses in water or under solvent-free conditions represents a significant step towards sustainability. nih.gov The development of protocols that allow for the synthesis of pyrazole (B372694) derivatives, which can be formed from hydrazine (B178648) compounds, in aqueous media is an active area of research. nih.gov

Use of Biodegradable Catalysts: The application of benign and recyclable catalysts, such as certain nanomaterials or organocatalysts, can reduce waste and environmental impact. nih.gov

A comparative overview of potential sustainable approaches is presented below.

| Synthesis Strategy | Potential Advantages | Key Research Focus |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, lower energy consumption. minarjournal.com | Optimization of microwave parameters (power, temperature, time) for key synthetic steps. |

| Ultrasonication | Enhanced mass transfer, shorter reaction times, often performed at ambient temperature. nih.gov | Investigating the efficacy of ultrasound in multicomponent reactions involving hydrazine precursors. |

| Aqueous Media Synthesis | Eliminates hazardous organic solvents, simplifies work-up, cost-effective. nih.gov | Development of water-tolerant catalytic systems and phase-transfer catalysts. |

| Solvent-Free Conditions | Minimizes waste, reduces environmental impact, can lead to higher throughput. minarjournal.comnih.gov | Use of solid-state reactions or neat reactants, potentially with catalytic promoters. |

Development of Catalyst-Driven Transformations Utilizing this compound

Catalysis is fundamental to modern organic synthesis, offering pathways to complex molecules with high selectivity and efficiency. This compound is an ideal substrate for a variety of catalyst-driven transformations, leveraging both the hydrazine and nitrile functionalities.

The hydrazine moiety is a potent nucleophile, making it suitable for condensation reactions with carbonyl compounds to form hydrazones. These reactions can be catalyzed by acids or bases and are foundational in the synthesis of many heterocyclic systems. Furthermore, the N-N bond can participate in various metal-catalyzed cross-coupling reactions.

The benzonitrile (B105546) group can also be transformed using catalytic methods. For instance, low-valent transition metals have been shown to catalyze the cyclotrimerization of benzonitriles to form 2,4,6-triaryl-1,3,5-triazines. researchgate.net This suggests a potential pathway for creating complex, nitrogen-rich structures from this compound.

Future research could explore the following catalytic applications:

| Catalytic Approach | Target Functionality | Potential Products | Research Objective |

| Transition Metal Catalysis (e.g., Pd, Cu) | Hydrazine group | Arylated hydrazines, N-heterocycles | Develop C-N cross-coupling protocols using the hydrazine as a nucleophile. |

| Organocatalysis | Hydrazine & Nitrile groups | Chiral heterocycles | Asymmetric synthesis of biologically relevant scaffolds via condensation and cyclization. |

| Lewis Acid Catalysis (e.g., Ti, Zr) | Nitrile group | Triazines, tetrazoles | Investigate cyclotrimerization or cycloaddition reactions to build complex nitrogen heterocycles. researchgate.net |

| Photoredox Catalysis | Benzene (B151609) ring / Nitrile group | Functionalized benzonitriles | Enable novel C-H functionalization or radical-based transformations under mild conditions. |

Innovative Applications as a Building Block in Complex Chemical Synthesis

Hydrazine derivatives are highly versatile and useful building blocks for the synthesis of a wide variety of heterocyclic compounds. nih.gov The bifunctional nature of this compound makes it an especially attractive precursor for constructing complex molecular architectures, particularly nitrogen-containing heterocycles that are prevalent in pharmaceuticals and agrochemicals. researchgate.net

The most direct application is in multicomponent reactions (MCRs), where the hydrazine and nitrile groups can react sequentially or in concert with other reagents to rapidly build molecular complexity. For example, it can serve as a precursor for:

Pyrazoles and Pyrimidines: The hydrazine group can react with 1,3-dicarbonyl compounds or their equivalents to form pyrazole rings, a common motif in medicinal chemistry. The nitrile group can then be used for further annulation reactions to create fused systems like pyrazolo[3,4-d]pyrimidines. ekb.eg

1,2,4-Triazines: Reactions with 2-(carbonyl)-2H-azirines or other appropriate precursors can lead to the formation of 1,2,4-triazin-6-ones, another important heterocyclic core. rsc.org

Fused Heterocyclic Systems: The strategic placement of the two functional groups allows for tandem cyclization reactions, providing access to novel tricyclic and tetracyclic scaffolds. nih.gov

The versatility of this compound as a synthetic building block is rooted in the distinct reactivity of its functional groups, enabling orthogonal chemical strategies.

Advanced Computational Investigations into Reactivity and Derivatization

Computational chemistry provides powerful tools for predicting molecular properties, understanding reaction mechanisms, and guiding synthetic efforts. For this compound, theoretical investigations can offer significant insights.

Density Functional Theory (DFT) calculations can be employed to explore various aspects of the molecule's reactivity. nih.gov For example, studies could predict the activation energies for nucleophilic attack on the nitrile group, helping to gauge its reactivity compared to other benzonitrile derivatives. nih.gov A computational study on the reaction of various nitriles with cysteine showed that benzonitrile has an intermediate reactivity, which can be modulated by electron-donating or electron-withdrawing substituents. nih.gov

Key areas for computational investigation include:

| Computational Method | Research Question | Predicted Outcome |

| Density Functional Theory (DFT) | What is the relative reactivity of the hydrazine vs. nitrile group? | Calculation of frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps to identify reactive sites. |

| Transition State Searching | What is the mechanism of cyclization reactions to form heterocycles? | Elucidation of reaction pathways and activation energy barriers, providing insight into reaction kinetics. nih.gov |

| Molecular Docking | How might derivatives bind to biological targets like enzymes? | Prediction of binding modes and affinities for derivatives, guiding the design of potential enzyme inhibitors. nih.gov |

| ADME Prediction | What are the likely pharmacokinetic properties of drugs derived from this scaffold? | In silico estimation of absorption, distribution, metabolism, and excretion properties to prioritize synthetic targets. nih.gov |

These theoretical approaches can accelerate the discovery process by prioritizing the most promising synthetic routes and derivatization strategies before extensive laboratory work is undertaken.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis are transforming chemical manufacturing and drug discovery by offering enhanced safety, scalability, and efficiency compared to traditional batch methods. researchgate.netnih.gov The synthesis and derivatization of this compound are well-suited for these modern platforms.

Many reactions involving hydrazine derivatives can be hazardous in batch processing due to exothermic events or the handling of reactive intermediates. Flow reactors offer superior heat and mass transfer, enabling precise temperature control and minimizing risks. nih.gov

Key advantages of applying flow chemistry include:

Enhanced Safety: Safely handle potentially energetic intermediates and exothermic reactions.

High-Throughput Screening: Automated platforms can rapidly generate libraries of derivatives by reacting this compound with a diverse set of building blocks. ebrary.net This is particularly useful for synthesizing libraries of heterocycles like 1,2,4-oxadiazoles or pyrazoles for biological screening. ebrary.net

Process Optimization: Automated systems allow for rapid optimization of reaction parameters (temperature, pressure, residence time, stoichiometry) to maximize yield and purity. rsc.org

Telescoped Synthesis: Multiple reaction steps can be performed sequentially in a continuous flow without isolating intermediates, significantly reducing synthesis time and waste. nih.gov

The integration of this compound into automated flow platforms could streamline the production of novel compounds for materials science and pharmaceutical research, accelerating the path from discovery to application. researchgate.net

Q & A

Basic Questions

Q. What safety protocols should be followed when handling 2-Hydrazinylbenzonitrile hydrochloride in laboratory settings?

- Methodological Answer :

- Use impervious gloves (e.g., nitrile) and tightly sealed goggles to prevent skin/eye contact .

- Ensure adequate ventilation or wear a respirator in poorly ventilated areas .

- Store at controlled temperatures (0–6°C if similar to related compounds) and avoid exposure to moisture .

- In case of accidental exposure, rinse skin/eyes immediately with water and seek medical attention .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Analyze - and -NMR to confirm the hydrazinyl group (-NH-NH) and nitrile (-CN) functionality .

- IR Spectroscopy : Identify peaks for -NH (3100–3300 cm), -CN (~2250 cm), and aromatic C-H stretches .

- Mass Spectrometry : Use high-resolution MS to verify the molecular ion peak (m/z 169.6 for [CHN]) and fragmentation patterns .

Q. What synthetic routes are commonly used to prepare this compound?

- Methodological Answer :

- Hydrazine Substitution : React 2-chlorobenzonitrile with hydrazine hydrate in ethanol under reflux, followed by HCl neutralization .

- Purification : Recrystallize from ethanol/water mixtures to remove unreacted hydrazine .

- Yield Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .

Advanced Research Questions

Q. How can factorial design optimize the synthesis yield of this compound?

- Methodological Answer :

- Variables : Test factors like temperature (40–80°C), hydrazine molar equivalents (1.5–3.0), and reaction time (6–24 hrs) .

- Response Surface Methodology (RSM) : Use a central composite design to model interactions and predict optimal conditions .

- Validation : Confirm predicted yields with triplicate experiments and characterize purity via HPLC .

Q. How can researchers resolve discrepancies in the reactivity of this compound under varying pH conditions?

- Methodological Answer :

- Controlled pH Studies : Prepare buffered solutions (pH 2–12) and monitor stability via UV-Vis spectroscopy (e.g., absorbance at 260 nm) .

- Degradation Analysis : Use LC-MS to identify byproducts (e.g., hydrolysis to 2-hydrazinylbenzoic acid) in alkaline conditions .

- Kinetic Modeling : Apply pseudo-first-order kinetics to quantify degradation rates and recommend storage at pH 4–6 .

Q. What computational approaches predict the biological interactions of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to targets like monoamine oxidase (MAO) or kinases .

- DFT Calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability in aqueous vs. lipid bilayer environments .

Q. How does this compound compare to structurally related hydrazine derivatives in drug discovery?

- Methodological Answer :

- SAR Analysis : Compare bioactivity of analogs (e.g., 2-hydrazinobenzoic acid hydrochloride) in enzyme inhibition assays .

- Solubility Testing : Measure logP values using shake-flask methods to evaluate hydrophilicity .

- Toxicity Profiling : Perform in vitro cytotoxicity assays (e.g., HepG2 cells) to establish therapeutic indices .

Data Interpretation and Contradiction Management

Q. How should researchers address conflicting spectral data for this compound?

- Methodological Answer :

- Cross-Validation : Compare NMR/IR results with databases (e.g., PubChem, CAS Common Chemistry) .

- Impurity Analysis : Use HPLC-MS to detect trace contaminants (e.g., residual hydrazine) affecting peak assignments .

- Collaborative Verification : Share raw data with independent labs to confirm reproducibility .

Q. What strategies mitigate batch-to-batch variability in synthetic yields?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progress in real-time .

- Quality Control : Establish acceptance criteria for intermediates (e.g., ≥95% purity via LC-MS) .

- Root-Cause Analysis : Use fishbone diagrams to trace variability to raw material quality or temperature fluctuations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.